molecular formula C15H12N2O2 B563434 Carbamazepine 10,11-Epoxide-d2 (Major) CAS No. 1185025-41-5

Carbamazepine 10,11-Epoxide-d2 (Major)

Cat. No. B563434
CAS RN: 1185025-41-5
M. Wt: 254.285
InChI Key: ZRWWEEVEIOGMMT-FLZZRPEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamazepine 10,11-Epoxide-d2 (Major) is an important and widely used chemical compound in the field of scientific research. It is a derivative of carbamazepine, a commonly prescribed anticonvulsant medication. Carbamazepine 10,11-Epoxide-d2 (Major) has a variety of applications in scientific research, such as in the study of enzyme kinetics, drug metabolism, and biochemical and physiological effects.

Mechanism of Action

Carbamazepine 10,11-Epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)) is an inhibitor of CYP3A4, meaning it blocks the enzyme from metabolizing drugs. Inhibition of CYP3A4 leads to an increase in the amount of drug in the body, which can lead to increased side effects. In addition, inhibition of CYP3A4 can lead to drug-drug interactions, as other drugs may be metabolized more slowly due to the inhibition of CYP3A4.
Biochemical and Physiological Effects
Carbamazepine 10,11-Epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)) has been shown to inhibit the enzyme CYP3A4, leading to an increase in the amount of drug in the body. This can lead to increased side effects and drug-drug interactions. In addition, Carbamazepine 10,11-Epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)) can affect the metabolism of other drugs, leading to changes in their effectiveness.

Advantages and Limitations for Lab Experiments

The use of Carbamazepine 10,11-Epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)) in laboratory experiments has several advantages. It is a relatively inexpensive and widely available chemical compound, making it easy to obtain. In addition, it is a potent inhibitor of CYP3A4, making it useful for studying the effects of drugs on this enzyme. However, there are some limitations to its use. Carbamazepine 10,11-Epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)) is not always stable in solution and can degrade over time. In addition, it is not always possible to accurately measure the amount of Carbamazepine 10,11-Epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)) in a solution.

Future Directions

Future research on Carbamazepine 10,11-Epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)) could focus on the development of more stable and accurate methods for measuring the amount of the compound in a solution. In addition, further research could be done to explore the effects of Carbamazepine 10,11-Epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)) on other enzymes and drug interactions. Finally, research could be done to explore the potential therapeutic applications of Carbamazepine 10,11-Epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)).

Synthesis Methods

Carbamazepine 10,11-Epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)) is synthesized from carbamazepine through a two-step process. The first step involves the oxidation of carbamazepine with aqueous hydrogen peroxide to form the 10,11-epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)) and 10,11-epoxide-d2 (Minor) metabolites. The second step involves the separation of the two metabolites through solvent extraction.

Scientific Research Applications

Carbamazepine 10,11-Epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)) is widely used in scientific research due to its ability to inhibit the enzyme cytochrome P450 3A4 (CYP3A4). This enzyme is responsible for metabolizing a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and antiretroviral drugs. As such, it is important to understand how different drugs interact with this enzyme. Carbamazepine 10,11-Epoxide-d2 (Carbamazepine 10,11-Epoxide-d2 (Major)) is used in laboratory studies to determine the effects of drugs on CYP3A4. It is also used to study enzyme kinetics and drug metabolism.

properties

IUPAC Name

2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWWEEVEIOGMMT-FLZZRPEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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